(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid
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Overview
Description
(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple isotopic labels, including 15N and 13C, which make it particularly useful in various scientific research applications. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid typically involves multiple steps, including the introduction of isotopic labels and the protection of functional groups. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The isotopic labels are incorporated using isotopically labeled starting materials, which are commercially available or can be synthesized in-house.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to introduce the Fmoc group and isotopic labels efficiently. The use of automated systems ensures high purity and yield, which are critical for research applications.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid is used in various scientific research fields:
Chemistry: As a labeled compound, it is used in NMR spectroscopy to study molecular structures and dynamics.
Biology: It is employed in the synthesis of labeled peptides for studying protein interactions and functions.
Medicine: The compound is used in drug development to track metabolic pathways and drug distribution.
Industry: It is utilized in the production of labeled compounds for quality control and analytical purposes.
Mechanism of Action
The mechanism of action of (4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid depends on its application. In biological systems, the Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The isotopic labels allow researchers to trace the compound’s path and interactions within a system, providing valuable insights into molecular mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but lacks isotopic labels.
Methyl acetoacetate: Another ester used in organic synthesis, also without isotopic labels.
Diethyl malonate: Commonly used in malonic ester synthesis, similar in reactivity but different in structure.
Uniqueness
The uniqueness of (4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid lies in its isotopic labels and the presence of the Fmoc group. These features make it particularly valuable for research applications that require precise tracking and protection of functional groups during synthesis.
Properties
Molecular Formula |
C24H27NO6 |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1/i12+1,13+1,20+1,21+1,22+1,25+1 |
InChI Key |
GOPWHXPXSPIIQZ-ZTILORDDSA-N |
Isomeric SMILES |
CC(C)(C)O[13C](=O)[13C@H]([13CH2][13CH2][13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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